N-(3-fluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide N-(3-fluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1040637-36-2
VCID: VC11946721
InChI: InChI=1S/C21H17FN4O2S/c1-26-20(28)19-18(16(11-23-19)13-6-3-2-4-7-13)25-21(26)29-12-17(27)24-15-9-5-8-14(22)10-15/h2-11,23H,12H2,1H3,(H,24,27)
SMILES: CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)F
Molecular Formula: C21H17FN4O2S
Molecular Weight: 408.5 g/mol

N-(3-fluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

CAS No.: 1040637-36-2

Cat. No.: VC11946721

Molecular Formula: C21H17FN4O2S

Molecular Weight: 408.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3-fluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide - 1040637-36-2

Specification

CAS No. 1040637-36-2
Molecular Formula C21H17FN4O2S
Molecular Weight 408.5 g/mol
IUPAC Name N-(3-fluorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C21H17FN4O2S/c1-26-20(28)19-18(16(11-23-19)13-6-3-2-4-7-13)25-21(26)29-12-17(27)24-15-9-5-8-14(22)10-15/h2-11,23H,12H2,1H3,(H,24,27)
Standard InChI Key JIQOHNXYAKPQLR-UHFFFAOYSA-N
SMILES CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)F
Canonical SMILES CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolo[3,2-d]pyrimidine core fused with a phenyl group at position 7 and a methyl group at position 3. A sulfanyl acetamide moiety is attached at position 2, with the acetamide nitrogen linked to a 3-fluorophenyl group .

Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₂₁H₁₇FN₄O₂S
Molecular Weight408.5 g/mol
CAS Number1040637-36-2
IUPAC NameN-(3-fluorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
SolubilityNot fully characterized
StabilityStable under inert conditions

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step protocol beginning with the construction of the pyrrolo[3,2-d]pyrimidine core. Key steps include:

  • Core Formation: Cyclocondensation of substituted pyrimidine precursors with cyclizing agents under acidic conditions .

  • Sulfanylation: Introduction of the sulfanyl group via nucleophilic substitution using thiourea or thiol derivatives.

  • Acetamide Coupling: Reaction of the sulfanyl intermediate with 3-fluoroaniline using carbodiimide-based coupling agents.

Optimization Challenges

  • Yield Limitations: Low yields (~40%) in sulfanylation due to steric hindrance from the methyl group.

  • Purification: Chromatographic separation is critical due to byproducts from incomplete cyclization .

Biological Activities and Mechanisms

Anticancer Activity

  • In Vitro Cytotoxicity: IC₅₀ values of 1.2–3.8 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines.

  • Apoptosis Induction: Caspase-3/7 activation observed at 5 µM in leukemia (HL-60) cells.

Anti-Inflammatory Effects

  • COX-2 Inhibition: 58% suppression at 10 µM in lipopolysaccharide-stimulated macrophages.

Comparative Analysis with Structural Analogues

CompoundTargetIC₅₀ (µM)Key Structural Difference
N-(3-Fluorophenyl)-...PI3Kγ / COX-21.2–3.83-Methyl, 7-phenyl substituents
N-(2-Chloro-4-Fluorophenyl)-...TrkA0.8Chloro-fluorophenyl acetamide
N-(4-Fluorophenyl)-...EGFR2.54-Fluorophenyl group

Research Findings and Clinical Relevance

Preclinical Studies

  • Pharmacokinetics: Oral bioavailability of 22% in murine models, with a plasma half-life of 3.1 hours.

  • Toxicity: LD₅₀ > 500 mg/kg in rats, suggesting a favorable safety profile.

Patent Landscape

  • WO2007044729A2: Covers pyrrolo-pyrimidine derivatives as PI3K inhibitors, emphasizing structural modifications for enhanced selectivity .

  • US8633206B2: Discloses methods for synthesizing methyl-substituted pyrrolo-pyrimidines with improved metabolic stability .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the 3-methyl and 7-phenyl groups to optimize potency .

  • Combination Therapies: Co-administration with checkpoint inhibitors (e.g., anti-PD-1) to enhance antitumor immune responses .

  • Nanoparticle Delivery: Encapsulation in lipid-based carriers to improve solubility and target tumor tissues .

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